molecular formula C11H14ClN3O2 B066633 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine CAS No. 186519-96-0

7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine

Cat. No. B066633
M. Wt: 255.7 g/mol
InChI Key: AZBRWKAPAHRLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a pyrrolopyrimidine derivative that has been found to have promising antitumor activity.

Mechanism Of Action

The mechanism of action of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. It also inhibits the activity of the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

In addition to its antitumor activity, 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in inflammation and oxidative stress. This compound has also been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine in lab experiments is its specificity towards cancer cells. This compound has been found to have minimal toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine. One of the directions is to study the potential of this compound in combination with other chemotherapeutic agents. It has been found to have synergistic effects with other anticancer drugs, which makes it a potential candidate for combination therapy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which will provide valuable information for the development of clinical trials. Finally, the development of novel formulations that improve the solubility and bioavailability of this compound is also an important future direction.

Synthesis Methods

The synthesis of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 2-(2-methoxyethoxy)ethylamine in the presence of a base. The reaction is carried out under reflux conditions and the product is purified by column chromatography.

Scientific Research Applications

The antitumor activity of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine has been extensively studied in various cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the migration and invasion of cancer cells, which makes it a potential candidate for the treatment of metastatic cancer.

properties

CAS RN

186519-96-0

Product Name

7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.7 g/mol

IUPAC Name

4-chloro-7-[2-(2-methoxyethoxy)ethyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H14ClN3O2/c1-16-6-7-17-5-4-15-3-2-9-10(12)13-8-14-11(9)15/h2-3,8H,4-7H2,1H3

InChI Key

AZBRWKAPAHRLSV-UHFFFAOYSA-N

SMILES

COCCOCCN1C=CC2=C1N=CN=C2Cl

Canonical SMILES

COCCOCCN1C=CC2=C1N=CN=C2Cl

synonyms

7-(2-(2-METHOXYETHOXY)ETHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.